![molecular formula C7H11ClF3N3 B1431702 methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride CAS No. 1423024-17-2](/img/structure/B1431702.png)
methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride
Overview
Description
“Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride” is a chemical compound . It is a pharmaceutical intermediate component used in the preparation of Nilotinib for the treatment of a variety of leukaemias, including chronic myeloid leukaemia (CML) .
Synthesis Analysis
The synthesis of this compound involves a series of reactions including condensation, acylation, cyclization, and hydrolysis . The condensation reaction was carried out at 4045℃ for 5 h, and in which the ethanol was used as solvent . During acylation, TEA was used as acid-capturer, trifluoroacetyl chloride was used to replace phosgene as acylating reagent . The cyclization reaction was carried out in a mixed solvent of methanol and water .Molecular Structure Analysis
The molecular weight of this compound is 165.12 . Its IUPAC name is 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride . The InChI code is 1S/C5H6F3N3.ClH/c1-11-3(5(6,7)8)2-4(9)10-11;/h2H,1H3,(H2,9,10);1H .Chemical Reactions Analysis
The trifluoromethyl group in the compound has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis of Trifluoromethylated Pyrazoles
Trifluoromethylated pyrazoles are prominent motifs in both agrochemicals and pharmaceuticals due to their unique chemical properties. The compound serves as a key intermediate in the synthesis of these pyrazoles. A practical synthetic method has been developed for the regioselective synthesis of 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles, which are crucial for creating functionalized molecules for medicinal chemistry applications .
Development of Agrochemicals
The trifluoromethyl group in pyrazoles is known for enhancing the biological activity of agrochemicals. The subject compound can be used to synthesize derivatives that act as potent herbicides, fungicides, or insecticides. This is achieved through the introduction of the trifluoromethyl group, which can significantly alter the biological properties of the pyrazole ring .
Pharmaceutical Research
In pharmaceutical research, the compound is utilized to create trifluoromethylated pyrazole derivatives that can serve as building blocks for drug development. These derivatives are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets .
Material Science
The unique electronic properties of the trifluoromethyl group make the compound valuable in material science. It can be used to synthesize materials with specific electronic characteristics, which are essential for developing new types of sensors, semiconductors, or other electronic devices .
High Throughput Screening (HTS)
High throughput screening is a method used to quickly assess the biological or biochemical activity of a large number of compounds. The compound can be included in compound libraries that are screened against various targets to identify potential leads for drug discovery .
Automated Chemical Synthesis
With the advent of automated chemical synthesis platforms, the compound can be used to generate a vast chemical space for researchers to explore. It can be incorporated into automated synthesis workflows, allowing for the rapid generation of diverse small molecules for screening and testing .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . The trifluoromethyl group may enhance the compound’s binding affinity and selectivity towards its targets .
Biochemical Pathways
Compounds with similar structures have been known to modulate various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The compound’s trifluoromethyl group may enhance its metabolic stability and bioavailability .
Result of Action
Compounds with similar structures have been known to exert various biological effects, such as anti-inflammatory, antiviral, and anticancer activities .
Action Environment
The action, efficacy, and stability of methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules . For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
properties
IUPAC Name |
N-methyl-1-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3.ClH/c1-11-3-5-4-13(2)12-6(5)7(8,9)10;/h4,11H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFUFUMEUIJOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1C(F)(F)F)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.